

Analysis of Triphenyl Phosphate Metabolites in Biological Samples: An Application Note and Protocol

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Compound of Interest

Compound Name: Triphenyl Phosphate

Cat. No.: B132455

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Introduction

Triphenyl Phosphate (TPhP) is a high-production-volume organophosphate flame retardant and plasticizer used in a wide array of consumer products, leading to ubiquitous human exposure.[1] Concerns over its potential endocrine-disrupting and metabolic effects have spurred interest in assessing human exposure levels and understanding its toxicological profile.[2][3] The primary metabolites of TPhP, Diphenyl Phosphate (DPPH) and hydroxylated TPhP (OH-TPhP), serve as key biomarkers for exposure assessment in biological samples such as urine and blood.[2] This document provides detailed protocols for the extraction, detection, and quantification of these metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported metabolite levels and an overview of the relevant metabolic and toxicological pathways.

Quantitative Data Summary

The following table summarizes the concentrations of TPhP and its primary metabolite, DPPH, reported in various human biological samples.

| Biological Matrix | Analyte | Concentration Range / Mean | Population | Reference |
|---------------------|---------|--|---------------------------------------|---------------------|
| Urine | DPHP | GM: 1.1 ng/mL (IQR: 0.6, 1.5 ng/mL) | Pregnant Women, Shanghai | [4] |
| Urine | DPHP | GM: 1.9 ng/mL (IQR: 0.9, 3.5 ng/mL) | Pregnant Women, North Carolina | |
| Urine | DPHP | Median: 0.177 ng/mL | General Population | |
| Blood (Serum) | TPhP | Median: 0.43 ng/mL | General Population, Shenzhen | |
| Blood (Serum) | TPhP | Mean (Controls): 2.17 ng/mL; Mean (Cases): 3.63 ng/mL | Healthy vs. Sjögren Syndrome Patients | |
| Blood (Whole Blood) | TPhP | Median: Not Reported, but detected | General Population | |

GM: Geometric Mean, IQR: Interquartile Range

Experimental Protocols

Analysis of TPhP Metabolites in Human Urine

This protocol details the enzymatic hydrolysis of conjugated metabolites followed by solid-phase extraction (SPE) and LC-MS/MS analysis.

a. Materials and Reagents

- β -glucuronidase/sulfatase from *Helix pomatia*

- Ammonium acetate buffer (1 M, pH 6.5)

- Formic acid

- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)

- Deionized water (18.2 MΩ·cm)

- Internal standards (e.g., $^{13}\text{C}_{12}$ -DPPH)

- SPE cartridges (e.g., Oasis WAX, 60 mg)

b. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- To 1 mL of urine in a glass tube, add 50 µL of the internal standard mix.
- Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase/sulfatase solution.
- Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight) in a shaking water bath.
- After incubation, acidify the sample with 20 µL of formic acid.
- SPE Cleanup:
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the hydrolyzed and acidified urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of 5% methanol in deionized water.
 - Dry the cartridge under vacuum for 10 minutes.
 - Elute the analytes with 4 mL of acetonitrile into a clean collection tube.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

c. LC-MS/MS Analysis

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: Linear ramp to 95% B
 - 8-11 min: Hold at 95% B
 - 11.1-14 min: Return to 10% B and equilibrate
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
- MS/MS Transitions (Example):
 - DPHP: Precursor ion (m/z) 249 -> Product ion (m/z) 157
 - OH-TPHP: Precursor ion (m/z) 341 -> Product ion (m/z) 249
 - ¹³C₁₂-DPHP (IS): Precursor ion (m/z) 261 -> Product ion (m/z) 163

Analysis of TPhP Metabolites in Human Blood (Serum/Plasma)

This protocol describes a liquid-liquid microextraction (μ LLE) method for the analysis of TPhP and its metabolites in blood serum or plasma.

a. Materials and Reagents

- Acetonitrile (LC-MS grade)
- Internal standards (e.g., d_{15} -TPhP, $^{13}C_{12}$ -DPHP)
- 0.22 μ m syringe filters

b. Sample Preparation: Protein Precipitation and Liquid-Liquid Microextraction (μ LLE)

- Thaw serum or plasma samples to room temperature.
- To 250 μ L of the sample in a microcentrifuge tube, add 50 μ L of the internal standard mix.
- Add 750 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 250 μ L of the initial mobile phase.
- Filter the reconstituted sample through a 0.22 μ m syringe filter into an autosampler vial.

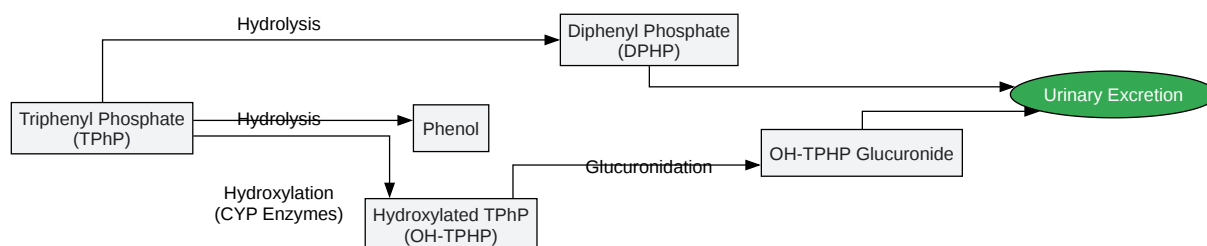
c. LC-MS/MS Analysis

The LC-MS/MS parameters can be adapted from the urine analysis protocol, with potential modifications to the gradient to optimize for the different matrix.

Visualizations

Metabolic Pathway of Triphenyl Phosphate

The metabolism of TPhP in humans primarily involves hydrolysis to DPHP and hydroxylation to form OH-TPhP, which can then be conjugated with glucuronic acid for excretion.

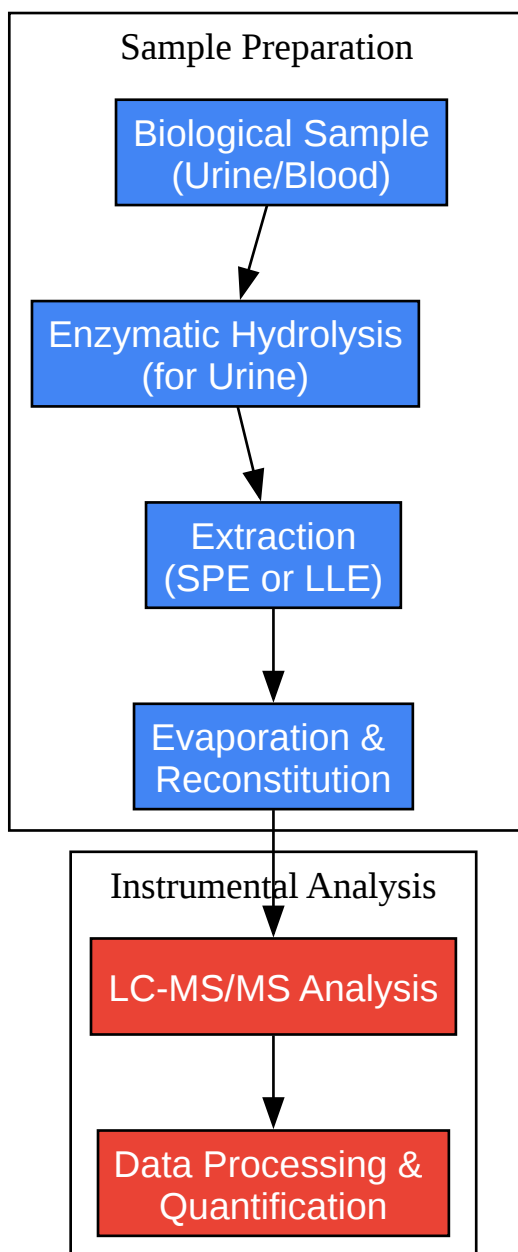


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Metabolic pathway of **Triphenyl Phosphate (TPhP)**.

Experimental Workflow for TPhP Metabolite Analysis

The following diagram outlines the general workflow for the analysis of TPhP metabolites in biological samples.

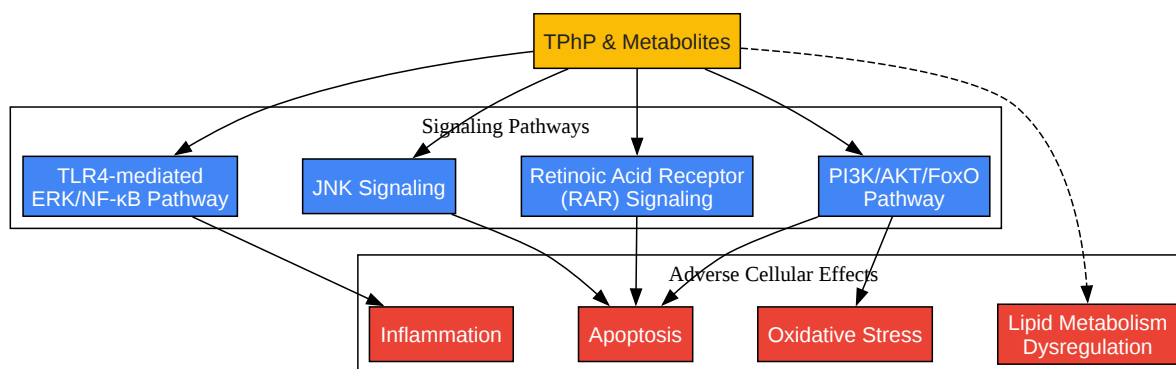


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Experimental workflow for TPhP metabolite analysis.

TPhP-Induced Toxicity Signaling Pathways

TPhP and its metabolites have been shown to induce toxicity through various signaling pathways, leading to adverse cellular effects.



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